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Analytical Techniques for Content Uniformity

For precise and accurate content uniformity testing of BHX in solid dosage forms, chromatographic methods
are superior due to their specificity and ability to separate the active ingredient from excipients and

impurities.

Method Key Parameters Application & Notes

| HPLC [1] [2] | Column: ODS C8 (250 x 4.6 mm, 5 pm) or C18. Mobile Phase: Phosphate buffer (pH
3):Acetonitrile (70:30, v/v) or Methanol:Water (90:10, v/v, pH 2.5). Flow Rate: 1.0 - 1.5 mL/min.
Detection: UV at 240 nm [2] or 270 nm [1]. Retention Time (BHX): ~6 [2] to 15.5 minutes [1]. | High
specificity; suitable for quantifying BHX in the presence of its impurities (Impurity B and C) [2] or other
drugs in combination products [1]. | | HPTLC-Densitometry [2] | Stationary Phase: Silica gel plates.
Mobile Phase: Hexane: Acetone: Ammonia solution (9:0.5:0.08, by volume). Detection: UV scanning at 240
nm. Linearity: 0.40-10.00 pg/band for BHX. | A simpler, cost-effective alternative to HPLC; allows for

parallel analysis of multiple samples, increasing throughput. |

The following workflow generalizes the content uniformity testing process using HPLC, which can be

adapted based on specific formulation requirements.
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. Mobile Phase: . . .
Column: C8 or C18 [Buffer:ACN eg. 70:303 (Detecnon. UV @ 240-270 nm) (Flow Rate: 1.0-1.5 mL/mln)

HPLC Conditions

Sample Preparation:
» Powder individual tablets
« Accurately weigh powder equivalent to one dose
« Extract with mobile phase via ultrasonication
« Filter and dilute

HPLC Analysis
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Detailed Experimental Protocols

Protocol 1: HPLC for Content Uniformity and Impurity Detection

This method is validated for determining BHX in the presence of its two major impurities [2].
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¢ Instrumentation: HPLC system with UV/VIS detector, C18 column (e.g., 250 mm x 4.6 mm, 5 pum),
and data acquisition software.
e Chromatographic Conditions:
o Mobile Phase: Methanol:Water (90:10, v/v). Adjust the pH to 2.5 with O-phosphoric acid.
o Flow Rate: 1.5 mL/min.
o Column Temperature: 40°C.
o Detection Wavelength: 240 nm.
o Injection Volume: 20 pL.
o Run Time: ~6 minutes.
e Standard Solution Preparation:
o Accurately weigh about 10 mg of BHX reference standard into a 10 mL volumetric flask.
o Dissolve and make up to volume with the mobile phase to obtain a 1000 pg/mL stock solution.
o Further dilute aliquots of this stock solution with the mobile phase to prepare working standards
in the range of 4.00-40.00 pg/mL.
¢ Test Sample Preparation:
o For content uniformity, individually powder at least 10 tablets.
o Accurately weigh a portion of the powder equivalent to one dose of BHX (e.g., 8 mg) and
transfer to a suitable volumetric flask (e.g., 100 mL).
o Add about 75% of the mobile phase, sonicate for 15-20 minutes with occasional shaking to
dissolve the API, and cool to room temperature.
o Dilute to volume with the mobile phase and mix well.
o Filter a portion of the solution through a 0.45 pum or 0.2 um membrane filter, discarding the first
few mL of the filtrate.
o Further dilute the filtrate quantitatively with the mobile phase to obtain a final concentration
within the linear range of the method (e.g., ~25 pug/mL).
e Procedure: Inject the standard and test solutions separately. Measure the peak areas and calculate
the content of BHX in each tablet using the calibration curve.

Protocol 2: Sample Preparation for Orodispersible Tablets (ODTSs)

This protocol is tailored for modern ODT formulations, which can be sensitive to processing [3].

e Procedure:
o Weigh and Powder: Accurately weigh individual orodispersible tablets. Gently powder each
tablet individually without significant pressure that might cause compaction or loss.
o Transfer: Quantitatively transfer the entire powdered sample to a volumetric flask.
o Extract: Add a sufficient volume of the mobile phase (as specified in the HPLC protocol) to the
flask. Use ultrasonication for approximately 15-20 minutes to ensure complete extraction of
BHX from the co-processed excipients.
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o Dilute and Filter: Allow the solution to return to room temperature. Dilute to volume with the
mobile phase and mix. Filter through a 0.45 pum membrane filter before HPLC injection.

Formulation Considerations for Testing

The formulation of the dosage form can significantly impact the sample preparation and analysis.

e Co-processed Excipients: Modern ODTs often use co-processed excipients like F-Melt, Ludiflash,
or Pharmaburst 500 to achieve fast disintegration and good mechanical strength [3]. The sample
preparation protocol must ensure complete extraction of BHX from these complex matrices, which is

why ultrasonication is recommended.

¢ Polymer-based Prolonged-Release Minitablets: For sustained-release formulations containing
polymers like HPMC or sodium alginate, the dissolution test is critical for release rate characterization
[4]. However, for content uniformity testing, the sample preparation must be robust enough to ensure

the complete extraction of the API from the polymeric matrix.

Method Validation Parameters

Any analytical method used for content uniformity must be validated. The following table summarizes the

key validation parameters and typical results for the described HPLC method, based on ICH guidelines [1]

[2].

Validation
Results for HPLC Method

Parameter

Linearity Demonstrated over a range of 4.00-40.00 pg/mL [2] (or 15-55 pg/mL [1]).
Correlation coefficient (r2) > 0.999 is expected.

Accuracy Close to 100% (e.g., 99.35% for BHX in a combination tablet) [1].

(Recovery)

Precision Low Relative Standard Deviation (RSD) for both intra-day and inter-day variations
(e.0., < 2%) [1].

Specificity No interference from tablet excipients or known impurities (Impurity B and C), with

well-resolved peaks [2].
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Validation
Results for HPLC Method

Parameter

LOD/LOQ LOD and LOQ were adequately determined, confirming method sensitivity for
detecting impurities and quantifying the API [2].

Robustness The method remains unaffected by small, deliberate variations in chromatographic

conditions (e.g., mobile phase pH, flow rate) [1].

Solution Stability BHX solutions in the mobile phase were found to be stable for at least 72 hours
under refrigeration and at room temperature [1].

Key Takeaways for Professionals

¢ Method of Choice: HPLC is the most robust, specific, and widely used technique for the content
uniformity testing of BHX, especially when monitoring for impurities.

e Sample Preparation is Critical: The use of ultrasonication during extraction is highly effective,
particularly for complex formulations like ODTs and sustained-release minitablets.

¢ Validation is Mandatory: The method must be fully validated per ICH guidelines to ensure that the
results are reliable and meet regulatory standards for drug product quality control.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b522077#bromhexine-

hydrochloride-content-uniformity-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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